3-Methylbutyl octanoate

Übersicht

Beschreibung

Isoamyl octanoate is an aroma compound found in different kinds of wine.

3-methylbutyl octanoate is a fatty acid ester obtained by the formal condensation of isoamylol with caprylic acid. It has a role as a metabolite. It derives from an isoamylol and an octanoic acid.

, also known as isoamyl caprylate or fema 2080, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from isoamylol and octanoic acid. has a sweet, coconut, and fruity taste.

Biologische Aktivität

3-Methylbutyl octanoate, also known as isoamyl caprylate or isopentyl octanoate, is a fatty acid ester with the chemical formula and a molecular weight of approximately 214.34 g/mol. This compound is primarily studied for its biological activities, particularly in fermentation processes and as a flavoring agent in food products. Its synthesis and occurrence in various biological systems, especially yeast, have garnered attention in recent research.

- IUPAC Name : this compound

- CAS Number : 2035-99-6

- Molecular Weight : 214.3443 g/mol

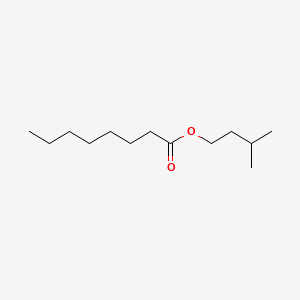

- Structure :

Sources and Occurrence

This compound is found in various natural sources, notably in the fermentation products of yeast such as Saccharomyces cerevisiae. It contributes to the aroma profile of cider and other fermented beverages, where it plays a significant role in flavor development during fermentation processes .

Flavor Profile and Aroma Contribution

Research indicates that this compound is a significant volatile compound contributing to the fruity aroma in fermented products. In cider production, it has been detected alongside other esters and alcohols, influencing overall sensory characteristics . The perception threshold for this compound varies but is crucial for flavor quality assessment.

Antioxidant Activity

Studies have suggested that compounds similar to this compound exhibit antioxidant properties. For instance, bioactive compounds extracted from fruits containing this ester have shown potential in scavenging free radicals, which is essential for mitigating oxidative stress-related diseases .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of this compound in food applications. It has been deemed safe at specified levels for use as a flavoring agent in animal feed and food products. The compound has been classified as an irritant but poses no significant risk to consumers when used within established limits .

Case Studies

Case Study 1: Aroma Development in Cider Fermentation

A study monitored the changes in volatile compounds during cider fermentation. This compound was consistently identified among the primary volatiles contributing to the aroma profile, particularly noted on day three of fermentation when its concentration peaked .

| Compound | Peak Area | Retention Time (min) | Odor Descriptor |

|---|---|---|---|

| This compound | 0.18 | 22.1 | Fruity, candy |

| Ethyl Octanoate | 1.00 | 22.1 | Fruity, pineapple |

| Ethyl Hexanoate | 0.16 | 12.3 | Fruity, strawberry |

Case Study 2: Bioactivity in Plum Wine

In another study focusing on plum wine, researchers identified various volatile compounds, including this compound, which demonstrated antioxidant properties alongside other bioactive components derived from the fruit matrix . The study highlighted the importance of these compounds in enhancing the health benefits associated with fruit wines.

Wissenschaftliche Forschungsanwendungen

Applications in Food and Beverage

Flavoring Agent

3-Methylbutyl octanoate is utilized in the food industry primarily as a flavoring agent due to its fruity aroma, which resembles that of bananas and pears. It is commonly found in various alcoholic beverages, including cider and soju. Research indicates that this compound contributes significantly to the aroma profile during fermentation processes, enhancing the sensory characteristics of the final product .

Fermentation Studies

In studies monitoring volatile compounds produced during fermentation, this compound was identified as a key ester formed by yeast strains such as Saccharomyces cerevisiae. Its presence is indicative of the metabolic activity of yeast and can be used to assess fermentation quality .

Applications in Fragrance Industry

Perfume Composition

The compound is also employed in the fragrance industry due to its pleasant scent profile. It serves as a base note in perfumes and scented products, contributing to the overall olfactory experience. Its stability and compatibility with other fragrance components make it a desirable ingredient .

Industrial Applications

Surfactant and Processing Agent

this compound finds applications as a surfactant and fluid processing agent in various industrial processes. Its properties facilitate emulsification and stabilization in formulations, which is crucial for products such as cosmetics and cleaning agents .

Material Processing

In manufacturing, this compound is used as a material processing agent, enhancing the performance characteristics of certain materials. Its ability to modify surface tension and improve flow properties makes it valuable in polymer processing and other material applications .

Case Studies

-

Cider Aroma Development

A study conducted on cider fermentation highlighted the role of this compound in developing desirable aroma profiles. The compound was detected at various stages of fermentation, indicating its significance in flavor enhancement . -

Soju Flavor Profile Analysis

Research comparing the aroma profiles of soju with other distilled spirits identified this compound as a prominent flavor contributor. This study underscores its importance not only in flavor but also in consumer acceptance of alcoholic beverages .

Eigenschaften

IUPAC Name |

3-methylbutyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWSWANXMRXDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062114 | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity odour | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in propylene glycol, insoluble in glycerol and water, 1ml in 7ml 80% ethanol (in ethanol) | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2035-99-6 | |

| Record name | Isoamyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EX40079OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-methylbutyl octanoate in alcoholic beverages?

A1: this compound, an ethyl ester, contributes significantly to the aroma profile of alcoholic beverages like wine and spirits. Research suggests that the presence and concentration of this compound can be influenced by fermentation processes and the specific yeast strains used. For instance, a study on Moschofilero wine found that using Lachancea thermotolerans in a sequential inoculation scheme significantly increased the levels of this compound, contributing to fruity aromas characteristic of the wine. [] Similarly, analysis of purple sweet potato wine fermented with Rhodiola Yaoqu starter revealed this compound as a major flavoring compound. []

Q2: Can the origin of raw spirits be determined by analyzing their volatile composition, including compounds like this compound?

A2: Yes, the volatile profile of raw spirits can provide valuable insights into their botanical origin. Research indicates that the type of grain used (e.g., wheat, maize, rye, triticale) influences the composition of volatile compounds. A study employing HS-SPME and GC-MS techniques found that 3-methylbutyl hexanoate, along with other compounds like 2-methylbutanol, 3-methylbutanol, ethyl dodecanoate, and ethyl heptanoate, could effectively differentiate between raw spirits derived from triticale and wheat. [] This highlights the potential of volatile compound analysis for quality control and assurance in the spirit industry.

Q3: Are there analytical methods to identify and quantify this compound in complex mixtures?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed to identify and quantify volatile compounds like this compound in complex mixtures. This technique separates different compounds based on their volatility and then identifies them based on their mass-to-charge ratio. Studies investigating the volatile composition of raw spirits [] and the flavor profile of purple sweet potato wine [] utilized GC-MS to successfully identify and quantify this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.